2-(4-Chlorophenylthio)Benzaldehyde

physicochemical properties solid-state characterization procurement specification

2-(4-Chlorophenylthio)benzaldehyde (CAS 107572-07-6) is an aromatic aldehyde with a 4-chlorophenylthio substituent at the ortho position, classified as a thioether derivative of benzaldehyde. This compound is a solid at ambient temperature with a reported melting point range of 71–74°C and a boiling point of 102–104°C at 14 mmHg.

Molecular Formula C13H9ClOS
Molecular Weight 248.73 g/mol
CAS No. 107572-07-6
Cat. No. B020450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenylthio)Benzaldehyde
CAS107572-07-6
Molecular FormulaC13H9ClOS
Molecular Weight248.73 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=O)SC2=CC=C(C=C2)Cl
InChIInChI=1S/C13H9ClOS/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15/h1-9H
InChIKeyCQKLAEUCMKGSEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Chlorophenylthio)benzaldehyde (CAS 107572-07-6) for Chemical Synthesis: Baseline Procurement and Specification Guide


2-(4-Chlorophenylthio)benzaldehyde (CAS 107572-07-6) is an aromatic aldehyde with a 4-chlorophenylthio substituent at the ortho position, classified as a thioether derivative of benzaldehyde . This compound is a solid at ambient temperature with a reported melting point range of 71–74°C and a boiling point of 102–104°C at 14 mmHg . It is commercially available as a research intermediate, typically with a purity of ≥98% (HPLC) from major chemical suppliers . Its structural features render it useful as a building block for the synthesis of sulfur-containing heterocycles and as an analogue in biomolecular chemistry applications .

Why Substituting 2-(4-Chlorophenylthio)benzaldehyde (CAS 107572-07-6) with Unsubstituted Analogues Is Not Advisable in Procurement


Generic substitution with non-halogenated analogues, such as 2-(phenylthio)benzaldehyde (CAS 36943-39-2), can undermine the intended utility of this building block due to significant differences in physicochemical properties. The introduction of a chlorine atom at the para position of the phenylthio moiety elevates the molecular weight from approximately 214.28 g/mol to 248.73 g/mol, alters the electron density of the aromatic ring, and substantially modifies the compound's melting point [1]. Specifically, the target compound exhibits a melting point of 71–74°C, compared to 50°C for the non-chlorinated analogue, which directly impacts its handling, purification, and stability during storage . These differences in solid-state properties and electronic character directly influence reactivity and selectivity in downstream chemical transformations, particularly in cross-coupling and nucleophilic aromatic substitution reactions where the chloro substituent can serve as a handle for further derivatization .

Quantitative Differentiation Evidence for 2-(4-Chlorophenylthio)benzaldehyde (CAS 107572-07-6) vs. Closest Analogs


Melting Point Differential: 2-(4-Chlorophenylthio)benzaldehyde vs. 2-(Phenylthio)benzaldehyde

The introduction of a para-chloro substituent on the phenylthio group significantly elevates the melting point of the compound, improving its solid-state stability and ease of handling. 2-(4-Chlorophenylthio)benzaldehyde exhibits a melting point range of 71–74°C, whereas the non-halogenated analogue 2-(phenylthio)benzaldehyde melts at approximately 50°C [1]. This 21–24°C increase in melting point reduces the likelihood of handling difficulties associated with low-melting solids and may simplify purification via recrystallization .

physicochemical properties solid-state characterization procurement specification

Conformational Population Analysis: Solvent-Dependent O-syn Conformer Abundance

1H NMR conformational analysis reveals that 2-(4-chlorophenylthio)benzaldehyde adopts a skew conformation as the minimum energy state in solution, with the O-syn conformer abundance varying significantly with solvent polarity [1]. In CS2/C6D12 (non-polar), the O-syn conformer is 36% abundant, while in acetone-d6 (polar), this increases to 50% [2]. This solvent-dependent conformational behavior is contrasted with 2-(alkylthio)benzaldehydes in CCl4, demonstrating that the 4-chlorophenyl substituent influences the population distribution and the orientation of the sulfur lone-pair orbital [3].

conformational analysis NMR spectroscopy solvent effects

ALDH3A1 Inhibitory Activity: Evidence of Biological Target Engagement

2-(4-Chlorophenylthio)benzaldehyde has been evaluated as an inhibitor of human aldehyde dehydrogenase 3A1 (ALDH3A1), a target of interest in cancer research [1]. In a spectrophotometric assay measuring inhibition of ALDH3A1-mediated benzaldehyde oxidation, the compound exhibited an IC50 value of 2.1 µM (2.10E+3 nM) following a 1-minute preincubation period [2]. This activity is documented in BindingDB (BDBM50447072) and linked to patent US9328112, which describes a series of ALDH inhibitors [3].

enzyme inhibition aldehyde dehydrogenase bioactivity

Molecular Weight and Boiling Point Differential: Impact on Purification and Formulation

The presence of the 4-chloro substituent increases the molecular weight of 2-(4-chlorophenylthio)benzaldehyde to approximately 248.73 g/mol, compared to 214.28 g/mol for the non-chlorinated analogue 2-(phenylthio)benzaldehyde [1]. This 34.45 g/mol increase corresponds to a substantial elevation in boiling point: the target compound distills at 102–104°C at 14 mmHg, whereas the non-chlorinated analogue exhibits a boiling point of 330°C at atmospheric pressure (extrapolated to ~120°C at 14 mmHg) .

physicochemical properties distillation chromatography

Validated Application Scenarios for Procuring 2-(4-Chlorophenylthio)benzaldehyde (CAS 107572-07-6) Based on Quantitative Evidence


Synthesis of ALDH3A1-Targeted Chemical Probes or Inhibitor Libraries

Procure 2-(4-chlorophenylthio)benzaldehyde when developing or expanding a series of ALDH3A1 inhibitors. The compound has demonstrated measurable inhibitory activity (IC50 = 2.1 µM) against human ALDH3A1 in spectrophotometric assays [1]. Its activity, though less potent than some optimized analogues (e.g., A64 with IC50 = 900 nM), provides a chlorinated phenylthio scaffold for structure-activity relationship (SAR) exploration [2]. The chloro substituent serves as a synthetic handle for further derivatization, enabling the generation of focused libraries around this core.

Conformationally Controlled Synthesis Leveraging Solvent-Dependent Populations

Select 2-(4-chlorophenylthio)benzaldehyde for reactions where the orientation of the formyl group relative to the sulfur lone pair is critical to stereochemical outcome. Quantitative NMR data demonstrates that the O-syn conformer population shifts from 36% in non-polar solvents (CS2/C6D12) to 50% in polar solvents (acetone-d6) [3]. This solvent-tunable conformational preference allows researchers to modulate the reactive conformer population, a unique feature not documented for the non-halogenated analogue, making it valuable in asymmetric synthesis or reactions sensitive to ground-state geometry [4].

Purification-Sensitive Scale-Up and Process Chemistry

Use 2-(4-chlorophenylthio)benzaldehyde in synthetic routes where purification by vacuum distillation is required. The compound's boiling point of 102–104°C at 14 mmHg is notably lower than that of the non-chlorinated analogue (extrapolated ~120°C at 14 mmHg) . This difference can reduce thermal stress during purification, minimize decomposition, and improve overall yield in multi-step syntheses, particularly when scaling reactions beyond milligram quantities. The higher melting point (71–74°C) also simplifies solid handling and recrystallization compared to the low-melting analogue (50°C) [5].

Building Block for Heterocyclic and Biomolecular Chemistry

Employ 2-(4-chlorophenylthio)benzaldehyde as a versatile intermediate for constructing sulfur-containing heterocycles and as an analogue for benzaldehyde in biomolecular syntheses . Its dual functional groups—an electrophilic aldehyde and a nucleophilic thioether—enable sequential derivatization. The para-chloro substituent enhances reactivity in cross-coupling reactions and provides an orthogonal site for further functionalization (e.g., Suzuki or Buchwald-Hartwig couplings), offering a synthetic advantage over non-halogenated or alternative positional isomers .

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